4-Bromo-4'-hexyl-1,1'-biphenyl
Description
4-Bromo-4'-hexyl-1,1'-biphenyl (CAS: ST02218, C₁₈H₂₁Br, MW 333.27 g/mol) is a brominated biphenyl derivative featuring a hexyl chain at the 4'-position. It belongs to a class of compounds widely used as intermediates in liquid crystal displays (LCDs) and organic electronics due to their mesogenic properties. The hexyl chain enhances solubility in organic solvents and modulates phase transitions, making it critical for tuning material properties in optoelectronic applications.
Properties
CAS No. |
63619-60-3 |
|---|---|
Molecular Formula |
C18H21B |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-bromo-4-(4-hexylphenyl)benzene |
InChI |
InChI=1S/C18H21Br/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h7-14H,2-6H2,1H3 |
InChI Key |
DXHAFXQUSNQAQI-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variants
Compounds with varying alkyl chain lengths at the 4'-position are synthesized to optimize liquid crystal behavior. Key examples include:
Key Observations :
Functional Group Substitutions
Substituents at the 4- and 4'-positions significantly alter reactivity and physical properties:
Halogenated Derivatives
Comparison :
- Bromine at the 4-position (as in this compound) enhances electrophilicity for Suzuki-Miyaura couplings, whereas iodine (e.g., 4'-bromo-3-iodo derivative) facilitates Ullmann-type reactions.
Electron-Donating/Withdrawing Groups
Comparison :
Liquid Crystal Precursors
This compound is a key intermediate for synthesizing 4-alkyl-4'-cyanobiphenyls, a staple in LCDs. Longer alkyl chains (hexyl vs. pentyl) lower clearing points, enabling room-temperature operation.
Catalytic Reactions
The methoxy derivative (4-bromo-4'-methoxy-1,1'-biphenyl) exhibits regioselectivity in platinum-catalyzed arylations, yielding 3-bromo-4'-methoxy isomers as major products. In contrast, the hexyl analog’s steric bulk may hinder such selectivity.
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